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Introduction

UBAZ3, the catalytic subunit of the NEDD8-activating enzyme (NAE), plays a critical role in the
neddylation pathway, a post-translational modification process analogous to ubiquitination.
UBAS3 forms a heterodimer with NAE1 (also known as APPBP1) to function as the El-activating
enzyme that initiates the neddylation cascade. This pathway is essential for the activity of
cullin-RING ligases (CRLs), which are involved in the degradation of a significant portion of the
proteome, thereby regulating key cellular processes such as cell cycle progression, signal
transduction, and cell survival. Dysregulation of the neddylation pathway has been implicated
in the pathogenesis of various cancers, making UBA3 a compelling target for therapeutic
intervention.

These application notes provide a detailed protocol for a continuous-wave spectrophotometric
assay to measure the activity of UBA3. The assay is suitable for characterizing enzyme
kinetics, screening for inhibitors, and determining their potency.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the UBA3 signaling pathway and the general workflow for the
enzymatic assay.
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Caption: The UBAS signaling pathway, initiating the neddylation cascade.
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Caption: Experimental workflow for the UBA3 coupled-enzyme assay.

Principle of the Assay

The enzymatic activity of UBA3 is determined using a pyruvate kinase/lactate dehydrogenase
(PK/LDH) coupled assay. UBA3-mediated activation of NEDDS8 is an ATP-dependent process
that produces AMP and pyrophosphate (PPi). The regeneration of ATP from AMP and PPi is
not straightforward to monitor. However, the initial adenylation step consumes one molecule of
ATP to form an enzyme-AMP intermediate and releases PPi. For the purpose of a continuous
assay, we can monitor the overall ATP hydrolysis to ADP and Pi, which is coupled to the
subsequent reactions in the neddylation cascade. The rate of ADP formation, which is
stoichiometric with the UBAS3 activity, is coupled to the oxidation of NADH by lactate
dehydrogenase, which can be monitored as a decrease in absorbance at 340 nm.

The coupled reactions are as follows:

o« UBAS3/NAE1 + NEDDS8 + ATP — UBA3/NAE1-NEDDS8 + AMP + PPi
e ADP + Phosphoenolpyruvate (PEP) --(PK)--> ATP + Pyruvate

e Pyruvate + NADH + H+ --(LDH)--> Lactate + NAD+
Materials and Reagents

e Recombinant human UBA3/NAE1 complex

Recombinant human NEDDS8

Adenosine 5'-triphosphate (ATP)

Phosphoenolpyruvate (PEP)

B-Nicotinamide adenine dinucleotide, reduced form (NADH)

Pyruvate kinase (PK) from rabbit muscle
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» Lactate dehydrogenase (LDH) from rabbit muscle

e Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgClz, 1 mM DTT, 0.01%
Tween-20

¢ Test compounds (potential inhibitors) dissolved in DMSO
e 96-well, clear, flat-bottom microplates
o Spectrophotometer capable of kinetic measurements at 340 nm
Experimental Protocol
+ Reagent Preparation:
o Prepare the Assay Buffer and store it at 4°C. Add DTT fresh on the day of the experiment.

o Prepare a 10X PK/LDH/PEP/NADH solution in Assay Buffer containing 10 U/mL PK, 15
U/mL LDH, 5 mM PEP, and 2.5 mM NADH.

o Prepare stock solutions of ATP (100 mM) and NEDD8 (1 mM) in Assay Bulffer.

o Prepare a working solution of UBA3/NAEL1 in Assay Buffer. The final concentration in the
assay will need to be optimized, but a starting point of 20 nM is recommended.

o Prepare serial dilutions of test compounds in DMSO.

o Assay Procedure:

[¢]

Set up the reactions in a 96-well plate with a final volume of 100 L.

o

To each well, add 50 pL of 2X UBA3/NAE1 enzyme solution in Assay Buffer.

o

Add 1 pL of the test compound in DMSO to the appropriate wells. For control wells, add 1
uL of DMSO.

o

Add 10 pL of the 10X PK/LDH/PEP/NADH solution to each well.

o

Mix gently and incubate for 10 minutes at room temperature to allow for inhibitor binding.
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o Initiate the reaction by adding 40 pL of a 2.5X substrate solution containing ATP and
NEDDS in Assay Buffer. The final concentrations should be optimized, but a starting point
is 100 uM ATP and 500 nM NEDDS.

o Immediately place the plate in a spectrophotometer pre-warmed to 25°C.

o Monitor the decrease in absorbance at 340 nm every 30 seconds for 20-30 minutes.

o Data Analysis:

o Determine the rate of the reaction by calculating the slope of the linear portion of the
absorbance vs. time curve (AA340/min).

o Convert the rate of NADH oxidation to the rate of enzyme activity using the Beer-Lambert
law (¢ of NADH at 340 nm = 6220 M~cm™1).

o For inhibitor studies, calculate the percent inhibition relative to the DMSO control.

o Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the
data to a four-parameter logistic equation to determine the ICso value.

Data Presentation

Quantitative data from the UBA3 enzymatic assay should be summarized in a clear and
structured format.
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Parameter Value

Enzyme Kinetics

UBA3/NAE1 Concentration 20 nM

Km for ATP Value uM

Km for NEDD8 Value nM

Vmax Value pmol/min/mg

Inhibitor Characterization

Inhibitor A ICso Value nM
Inhibitor B I1Cso Value uM
Hill Slope Value

Note: The values in this table are placeholders and should be replaced with experimentally
determined data.

 To cite this document: BenchChem. [Application Notes and Protocols for UBA3 (NEDD8-
Activating Enzyme E1) Enzymatic Assay]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12376179#lba-3-enzymatic-assay-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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